molecular formula C17H25NO6 B4000391 N-[2-(2-allylphenoxy)ethyl]-3-methoxy-1-propanamine oxalate

N-[2-(2-allylphenoxy)ethyl]-3-methoxy-1-propanamine oxalate

Cat. No.: B4000391
M. Wt: 339.4 g/mol
InChI Key: LLYWIRIQMJSNMJ-UHFFFAOYSA-N
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Description

N-[2-(2-allylphenoxy)ethyl]-3-methoxy-1-propanamine oxalate is a useful research compound. Its molecular formula is C17H25NO6 and its molecular weight is 339.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 339.16818752 g/mol and the complexity rating of the compound is 280. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Characterization

One study focused on the synthesis and molecular structure of bis(2-methoxy-4-allylphenyl)oxalate, aiming to understand the molecular characteristics and structural parameters that influence the chemical behavior of the compound. The study utilized various spectroscopic techniques and single-crystal X-ray diffraction for characterization, highlighting the compound's potential in chemical research applications (Şahin, Kantar, Şaşmaz, & Büyükgüngör, 2016).

Chemical Behavior and Applications

Another study described the synthesis of cyclic hydroxamic acids and lactams with a 2,3-dioxo-1,4-benzoxazine skeleton, showcasing the compound's role in the synthesis of cyclic hydroxamic acids DIBOA and DIMBOA, which have applications in natural product synthesis and potentially in agrochemical research (Hartenstein & Sicker, 1993).

Pharmacological Research

In pharmacological research, a study focused on the synthesis of 3-(4-fluorophenyl)-3-(4-methoxyphenyl)-1-propanarylamines and their antibacterial activity, exploring the potential of derivatives for medical applications due to their high antibacterial activity. This highlights a direction where derivatives of the compound could be further explored for therapeutic uses (Arutyunyan, Akopyan, Akopyan, Stepanyan, Panosyan, & Gevorgyan, 2017).

Advanced Materials

Research into thermally sensitive water-soluble polymethacrylates demonstrated the compound's relevance in the synthesis of polymers with specific physical properties, such as solubility and cloud point, which are influenced by the length of the hydrophilic oligo(ethylene glycol) unit. This has implications for material science, particularly in the development of smart materials and coatings (Han, Hagiwara, & Ishizone, 2003).

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s intended for use as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

Without specific safety data, it’s difficult to comment on the potential hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Properties

IUPAC Name

3-methoxy-N-[2-(2-prop-2-enylphenoxy)ethyl]propan-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2.C2H2O4/c1-3-7-14-8-4-5-9-15(14)18-13-11-16-10-6-12-17-2;3-1(4)2(5)6/h3-5,8-9,16H,1,6-7,10-13H2,2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLYWIRIQMJSNMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNCCOC1=CC=CC=C1CC=C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[2-(2-allylphenoxy)ethyl]-3-methoxy-1-propanamine oxalate
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N-[2-(2-allylphenoxy)ethyl]-3-methoxy-1-propanamine oxalate
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N-[2-(2-allylphenoxy)ethyl]-3-methoxy-1-propanamine oxalate
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N-[2-(2-allylphenoxy)ethyl]-3-methoxy-1-propanamine oxalate
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N-[2-(2-allylphenoxy)ethyl]-3-methoxy-1-propanamine oxalate
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N-[2-(2-allylphenoxy)ethyl]-3-methoxy-1-propanamine oxalate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.